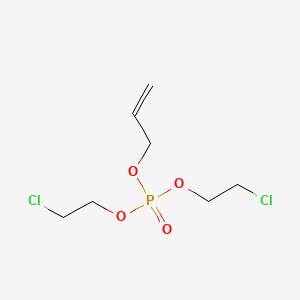
o-Toluidine, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluidine, N,N-bis(2-chloroethyl)- is an organic compound that belongs to the class of aromatic amines It is a derivative of o-toluidine, where the amino group is substituted with two 2-chloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluidine, N,N-bis(2-chloroethyl)- typically involves the reaction of o-toluidine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atoms on the amino group with 2-chloroethyl groups. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of o-Toluidine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored closely to maintain optimal conditions and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
o-Toluidine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine, o-toluidine.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: o-Toluidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
o-Toluidine, N,N-bis(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of o-Toluidine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Toluidine: The parent compound, which lacks the 2-chloroethyl groups.
N,N-bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
N,N-bis(2-chloroethyl)-p-toluidine: A para-substituted derivative with different reactivity and applications.
Uniqueness
o-Toluidine, N,N-bis(2-chloroethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in applications requiring strong and specific interactions, such as in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
1448-51-7 |
|---|---|
Formule moléculaire |
C11H15Cl2N |
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-methylaniline |
InChI |
InChI=1S/C11H15Cl2N/c1-10-4-2-3-5-11(10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Clé InChI |
QJUPTCXXMGQKIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)

![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)

![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)






